tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate: is a complex organic compound that features a combination of tert-butyl, trimethylsilyl, and dihydrofuro[3,2-c]pyridine groups. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism by which tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group, for example, can act as a protecting group during chemical synthesis, while the furo[3,2-c]pyridine core may interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- tert-Butyl 2-methyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
Uniqueness: What sets tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate apart from similar compounds is its combination of tert-butyl and trimethylsilyl groups, which provide unique steric and electronic properties. These properties enhance its reactivity and stability, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H25NO3Si |
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Molecular Weight |
295.45 g/mol |
IUPAC Name |
tert-butyl 2-trimethylsilyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H25NO3Si/c1-15(2,3)19-14(17)16-8-7-12-11(10-16)9-13(18-12)20(4,5)6/h9H,7-8,10H2,1-6H3 |
InChI Key |
DFRZHLYEEDSMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)[Si](C)(C)C |
Origin of Product |
United States |
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